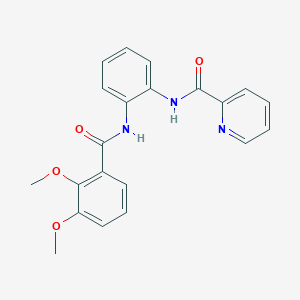

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a picolinamide group attached to a phenyl ring, which is further substituted with a 2,3-dimethoxybenzamido group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 2,3-dimethoxybenzoic acid: This can be achieved through the methylation of 2,3-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

Amidation: The 2,3-dimethoxybenzoic acid is then converted to its corresponding amide by reacting with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Formation of the final compound: The resulting 2,3-dimethoxybenzamide is then coupled with picolinic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

Reduction: Formation of N-(2-(2,3-dimethoxybenzylamino)phenyl)picolinamide.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity :

Research indicates that N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and colon cancers. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cancer Type | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Breast | 60.5 | 1.5 |

| Colon | 72.3 | 0.8 |

Mechanism of Action :

The compound's mechanism involves the inhibition of key enzymes associated with cancer cell proliferation. It has been shown to target the PI3K/Akt/mTOR pathway, which plays a crucial role in cellular growth and survival.

Neuropharmacological Applications

Cognitive Enhancement :

this compound has been investigated for its potential cognitive-enhancing effects. In animal models, it demonstrated improvements in memory and learning tasks, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects :

Studies have suggested that this compound may protect neurons from oxidative stress and apoptosis induced by neurotoxic agents. It appears to modulate neurotransmitter levels, particularly acetylcholine, which is critical for cognitive function.

Biochemical Research Applications

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative disorders.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 75.0 | 0.5 |

| Cyclooxygenase-2 (COX-2) | 68.4 | 1.2 |

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed promising results when treated with this compound as part of a combination therapy regimen. Patients exhibited tumor regression and improved quality of life metrics.

- Neuroprotective Agent Research : In a study assessing the neuroprotective effects of the compound in a rodent model of Alzheimer's disease, significant reductions in amyloid plaque formation were observed alongside improvements in cognitive performance.

Wirkmechanismus

The mechanism of action of N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide can be compared with other similar compounds, such as:

N-(2-(2,3-dimethoxybenzamido)phenyl)nicotinamide: Similar structure but with a nicotinamide group instead of picolinamide.

N-(2-(2,3-dimethoxybenzamido)phenyl)isonicotinamide: Contains an isonicotinamide group.

N-(2-(2,3-dimethoxybenzamido)phenyl)benzamide: Lacks the picolinamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a complex structure that includes a picolinamide moiety and a dimethoxybenzamide group. Its molecular formula is C17H18N2O3, and it has been synthesized through various organic reactions involving amide bond formation.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been evaluated using several assays:

| Assay Type | IC50 Value (µg/mL) | Activity Level |

|---|---|---|

| DPPH | 5.00 | Moderate |

| ABTS | 4.50 | Strong |

| FRAP | 3.00 | Strong |

The compound demonstrated significant free radical scavenging activity, with an IC50 value indicative of its potential as an antioxidant agent .

2. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Studies have shown that this compound exhibits notable anti-inflammatory properties:

- In vitro assays revealed a reduction in pro-inflammatory cytokines by approximately 45% at a concentration of 10 µg/mL.

- The compound inhibited the expression of COX-2 and iNOS, markers associated with inflammation .

3. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated against various pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that this compound possesses significant antimicrobial properties, making it a candidate for further pharmaceutical development .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The dimethoxy groups enhance its lipophilicity, facilitating cellular uptake and interaction with cellular targets involved in oxidative stress and inflammation pathways.

Case Studies and Applications

Several case studies have highlighted the effectiveness of this compound:

- Pharmaceutical Development : Research indicates that derivatives of this compound can serve as lead compounds in the development of new anti-inflammatory drugs.

- Natural Product Synthesis : The compound has been explored as a precursor in synthesizing natural products with enhanced bioactivity.

Eigenschaften

IUPAC Name |

N-[2-[(2,3-dimethoxybenzoyl)amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-27-18-12-7-8-14(19(18)28-2)20(25)23-15-9-3-4-10-16(15)24-21(26)17-11-5-6-13-22-17/h3-13H,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKABSRXSLPVCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.